molecular formula C18H10ClNS B215031 3-chloro-12H-[1]benzothieno[2,3-a]carbazole

3-chloro-12H-[1]benzothieno[2,3-a]carbazole

Cat. No. B215031
M. Wt: 307.8 g/mol
InChI Key: XEMDBDSYMPBTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-12H-[1]benzothieno[2,3-a]carbazole, also known as BTCl, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as material science, organic electronics, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-chloro-12H-[1]benzothieno[2,3-a]carbazole is not fully understood. However, it is believed that 3-chloro-12H-[1]benzothieno[2,3-a]carbazole acts as an electron-transporting material by facilitating the movement of electrons from the cathode to the anode in OLEDs and OFETs. In photovoltaic devices, 3-chloro-12H-[1]benzothieno[2,3-a]carbazole is thought to improve the efficiency of charge separation and transport.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-chloro-12H-[1]benzothieno[2,3-a]carbazole. However, it has been shown to have low toxicity in vitro and in vivo studies. 3-chloro-12H-[1]benzothieno[2,3-a]carbazole has also been investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-12H-[1]benzothieno[2,3-a]carbazole in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in common solvents, which can make it difficult to work with.

Future Directions

There are several future directions for research on 3-chloro-12H-[1]benzothieno[2,3-a]carbazole. One potential area of investigation is its use as an electron-transporting material in perovskite solar cells. 3-chloro-12H-[1]benzothieno[2,3-a]carbazole could also be studied for its potential use in organic semiconductors for flexible electronics. Additionally, further research is needed to fully understand the mechanism of action of 3-chloro-12H-[1]benzothieno[2,3-a]carbazole and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 3-chloro-12H-[1]benzothieno[2,3-a]carbazole involves the condensation reaction of 2-chloro-3-formylthiophene and 1,2,3,4-tetrahydrocarbazole in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at high temperature. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

3-chloro-12H-[1]benzothieno[2,3-a]carbazole has been extensively studied for its potential applications in organic electronics. It has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 3-chloro-12H-[1]benzothieno[2,3-a]carbazole has also been investigated for its potential use in photovoltaic devices due to its high electron mobility and good thermal stability.

properties

Product Name

3-chloro-12H-[1]benzothieno[2,3-a]carbazole

Molecular Formula

C18H10ClNS

Molecular Weight

307.8 g/mol

IUPAC Name

3-chloro-12H-[1]benzothiolo[2,3-a]carbazole

InChI

InChI=1S/C18H10ClNS/c19-10-5-8-15-14(9-10)12-6-7-13-11-3-1-2-4-16(11)21-18(13)17(12)20-15/h1-9,20H

InChI Key

XEMDBDSYMPBTFM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(S2)C4=C(C=C3)C5=C(N4)C=CC(=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C4=C(C=C3)C5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

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